Cas no 351-36-0 (3-(Trifluoromethyl)acetanilide)

3-(Trifluoromethyl)acetanilide 化学的及び物理的性質
名前と識別子
-
- 3-Acetamidobenzotrifluoride
- alpha,alpha,alpha-Trifluoro-m-acetotoluidide
- 3-(Trifluoromethyl)acetanilide
- N-trifluoromethyl-3-phenylacetamide
- N1-[3-(Trifluoromethyl)phenyl]acetamide
- 3'-(Trifluoromethyl)acetanilide
- N-[3-(trifluoromethyl)phenyl]acetamide
- 3-CF3C6H4NHAc
- 3-Trifluoromethylacetanilide
- m-Acetaminobenzotrifluoride
- m-Trifluoromethyl acetanilide
- N-acetyl-3-trifluoromethylbenzenamine
- USAF MA-14
- m-Acetotoluidide,a,a,a-trifluoro- (6CI,7CI,8CI)
- N-(3-Trifluoromethylphenyl)acetamide
- N-(a,a,a-Trifluoro-m-tolyl)acetamide
- N-Acetyl-a,a,a-trifluoro-m-toluidine
- NSC 30581
- NSC 60257
- m-(Trifluoromethyl)acetanilide
- a,a,a-Trifluoro-m-acetotoluidide
- N-Acetyl-alpha,alpha,alpha-trifluoro-m-toluidine
- NSC-60257
- DTXSID60188595
- NSC60257
- m-Acetotoluidide, .alpha.,.alpha.,.alpha.-trifluoro-
- HNIPNANLYHXYDE-UHFFFAOYSA-
- MFCD00000383
- AI3-13006
- N-[3-(Trifluoromethyl)phenyl]acetamide #
- N-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide
- N-[3-(trifluoromethyl)phenyl]ethanamide
- Maybridge1_005905
- 1-Acetamido-3-trifluoromethylbenzene
- AKOS003626056
- Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)
- Acetamide, N-[3-(trifluoromethyl)phenyl]-
- Acetamide, N-(3-(trifluoromethyl)phenyl)-
- SB77829
- N-(.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide
- InChI=1/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
- .alpha.,.alpha.,.alpha.-Trifluoro-m-acetotoluidide
- AE-641/02012023
- HMS558E09
- m-Trifluoromethylacetanilide
- EINECS 206-512-2
- SCHEMBL505220
- WLN: FXFFR CMV1
- A822597
- Acetanilide, 3-(trifluoromethyl)-
- N-(3-(Trifluoromethyl)phenyl)acetamide
- EU7ETU84SK
- FS-3859
- 3'-Trifluoromethylacetanilide
- SR-01000397478-1
- m-Acetotoluidide,.alpha.,.alpha.-trifluoro-
- SR-01000397478
- N-(3-Trifluoromethyl-phenyl)-acetamide
- NSC-30581
- BRN 2213222
- .alpha.,.alpha.-Trifluoro-m-acetotoluidide
- NS00042103
- 3-12-00-01989 (Beilstein Handbook Reference)
- NSC30581
- FT-0614855
- N-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetamide
- 351-36-0
- CHEMBL4070027
- m-Acetotoluidide, alpha,alpha,alpha-trifluoro-
- CS-0187542
- BSYSFLHKSDXURE-UHFFFAOYSA-N
- 1-Acetamido-3-trifluoromethyl benzene
- DB-048735
- M-(trifluorome)acetanilide
-
- MDL: MFCD00000383
- インチ: 1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
- InChIKey: HNIPNANLYHXYDE-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC=CC(C(F)(F)F)=C1)=O
- BRN: 2213222
計算された属性
- せいみつぶんしりょう: 203.05600
- どういたいしつりょう: 203.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.1A^2
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 110 ºC
- ふってん: 185-187.5 ºC
- フラッシュポイント: 130.4±27.3 ºC,
- 屈折率: 1.495
- ようかいど: 極微溶性(0.63 g/l)(25ºC)、
- PSA: 29.10000
- LogP: 2.73680
- ようかいせい: 使用できません
3-(Trifluoromethyl)acetanilide セキュリティ情報
- 危害声明: Irritant
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。
- セキュリティの説明: S26; S36
- RTECS番号:AN3740000
-
危険物標識:
- リスク用語:R22
- 危険レベル:IRRITANT
3-(Trifluoromethyl)acetanilide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-(Trifluoromethyl)acetanilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T797080-500mg |
3-(Trifluoromethyl)acetanilide |
351-36-0 | 500mg |
$ 80.00 | 2022-06-02 | ||
Oakwood | 002699-1g |
3-(Trifluoromethyl)acetanilide |
351-36-0 | 98% | 1g |
$10.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258212-100g |
N-(3-(Trifluoromethyl)phenyl)acetamide |
351-36-0 | 98% | 100g |
¥820.00 | 2024-05-17 | |
Chemenu | CM186194-100g |
3'-(Trifluoromethyl)acetanilide |
351-36-0 | 97% | 100g |
$*** | 2023-03-29 | |
Fluorochem | 002699-100g |
3-(Trifluoromethyl)acetanilide |
351-36-0 | 98% | 100g |
£107.00 | 2022-03-01 | |
A2B Chem LLC | AB63479-100g |
1-Acetamido-3-trifluoromethylbenzene |
351-36-0 | 98% | 100g |
$114.00 | 2024-04-20 | |
abcr | AB104275-500g |
3-(Trifluoromethyl)acetanilide, 98%; . |
351-36-0 | 98% | 500g |
€606.40 | 2024-04-17 | |
Ambeed | A590793-5g |
N-(3-(Trifluoromethyl)phenyl)acetamide |
351-36-0 | 98% | 5g |
$15.0 | 2024-04-19 | |
1PlusChem | 1P003IRB-25g |
N-(3-(Trifluoromethyl)phenyl)acetamide |
351-36-0 | 98% | 25g |
$21.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258212-10g |
N-(3-(Trifluoromethyl)phenyl)acetamide |
351-36-0 | 98% | 10g |
¥240.00 | 2024-05-17 |
3-(Trifluoromethyl)acetanilide 関連文献
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1. 790. The synthesis of 4,5-bistrifluoromethylbenzimidazoleJ. Fernandez-Bola?os,W. G. Overend,A. Sykes,J. C. Tatlow,E. H. Wiseman J. Chem. Soc. 1960 4003
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Homayon J. Arabshahi,Michelle van Rensburg,Lisa I. Pilkington,Chae Yeon Jeon,Mirae Song,Ling-Mey Gridel,Euphemia Leung,David Barker,Milena Vuica-Ross,Konstantin P. Volcho,Alexandra L. Zakharenko,Olga I. Lavrik,Jóhannes Reynisson Med. Chem. Commun. 2015 6 1987
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Mostafa A. Ismail,Moustafa S. Abusaif,Mohamed S. A. El-Gaby,Yousry A. Ammar,Ahmed Ragab RSC Adv. 2023 13 12589
-
Naiguo Xing,Jiangkun Huang,Peng Wang,Lan Luo,Shilong Zheng,Ling He Org. Biomol. Chem. 2020 18 2175
-
Piyush Panini,Deepak Chopra CrystEngComm 2013 15 3711
3-(Trifluoromethyl)acetanilideに関する追加情報
Introduction to 3-(Trifluoromethyl)acetanilide (CAS No. 351-36-0)
3-(Trifluoromethyl)acetanilide, with the chemical formula C8H7F3O2, is a fluorinated aromatic amide that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 351-36-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its distinct chemical properties and potential applications in drug development.
The trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability, lipophilicity, and binding affinity of molecules. This makes 3-(Trifluoromethyl)acetanilide a valuable building block for designing novel therapeutic agents. Recent studies have highlighted its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and even certain types of anticancer compounds.
In the realm of medicinal chemistry, the modification of aromatic rings with electron-withdrawing groups such as fluorine atoms can significantly alter the biological activity of a molecule. The trifluoromethyl substituent in 3-(Trifluoromethyl)acetanilide imparts electron deficiency to the aromatic ring, which can influence its reactivity and interactions with biological targets. This property has been exploited in the development of more potent and selective drugs.
One of the most compelling aspects of 3-(Trifluoromethyl)acetanilide is its versatility in synthetic chemistry. It serves as a precursor for a wide range of derivatives, allowing researchers to fine-tune the structure and function of their target molecules. For instance, it can be readily converted into other amides, esters, or ketones through standard organic transformations. This flexibility makes it an indispensable tool in drug discovery pipelines.
Recent advancements in computational chemistry have further enhanced the utility of 3-(Trifluoromethyl)acetanilide. Molecular modeling studies have demonstrated that its trifluoromethyl group can improve binding interactions with enzymes and receptors, thereby increasing drug efficacy. These insights have guided the design of more optimized drug candidates incorporating this moiety.
The agrochemical industry has also recognized the potential of 3-(Trifluoromethyl)acetanilide. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their improved stability and bioavailability. Researchers are exploring its derivatives as candidates for next-generation crop protection agents that offer higher efficacy while minimizing environmental impact.
In addition to its pharmaceutical and agrochemical applications, 3-(Trifluoromethyl)acetanilide has found utility in material science. The presence of fluorine atoms imparts unique electronic properties to materials derived from this compound, making them suitable for use in advanced electronic devices and coatings.
The synthesis of 3-(Trifluoromethyl)acetanilide typically involves the reaction of acetanilide with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The choice of reagents and reaction conditions can influence yield and purity, necessitating careful optimization by chemists. Advances in green chemistry have also led to the development of more sustainable synthetic routes for this compound.
The safety profile of 3-(Trifluoromethyl)acetanilide is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is recommended when working with this compound.
Future research directions for 3-(Trifluoromethyl)acetanilide include exploring new synthetic methodologies and expanding its applications in drug discovery. The growing demand for fluorinated compounds underscores the importance of developing efficient and scalable production methods for this class of molecules.
In conclusion, 3-(Trifluoromethyl)acetanilide (CAS No. 351-36-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features and synthetic versatility make it an invaluable asset in modern chemical research. As our understanding of fluorinated compounds continues to evolve, so too will their applications across various scientific disciplines.
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